molecular formula C11H10O2 B7885412 rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione

rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione

Cat. No.: B7885412
M. Wt: 174.20 g/mol
InChI Key: FQLRTGXTYFCECH-FIPCFZRWSA-N
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Description

rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione: is a complex organic compound with a unique structure that includes a methano bridge and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, which forms the core structure of the compound. This is followed by various functional group modifications to introduce the desired substituents and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methano bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structure and functional groups.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione: A structurally similar compound with slight variations in stereochemistry.

    1,4,4a,5,6,8a-hexahydro-1,4-methanonaphthalene: Another related compound with different functional groups.

Uniqueness

rel-(1R,4S,4aR,8aS)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S,7R,8S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2/t6-,7+,10+,11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLRTGXTYFCECH-FIPCFZRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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